3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
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Overview
Description
The compound “3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid” is a chemical compound with the molecular formula C15H8BrNO4 . It is a derivative of isoindole, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused to a pyrrole ring, forming an isoindole core. This core is substituted with a bromo group and a dioxo group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures are known to undergo reactions such as bromination, carboxylation, and various other organic reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.139 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Benzoic Acid and Derivatives in Gut Function Regulation
Benzoic acid, as an antibacterial and antifungal preservative, shows potential in improving gut functions. Studies using piglets and porcine intestinal epithelial cells as models indicate that appropriate levels of benzoic acid might enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could harm gut health (Mao, Yang, Chen, Yu, & He, 2019).
Pharmacokinetic Analysis and Dietary Exposures
The pharmacokinetic analysis of benzoic acid across species (rats, guinea pigs, and humans) provides insights into metabolic and dosimetric variations, offering a basis for assessing dietary exposures to benzoates. This analysis aids in understanding the pharmacokinetic component of interspecies uncertainty factors in acceptable daily intake evaluations (Hoffman & Hanneman, 2017).
Synthesis and Applications of Benzo[c]chromen-6-ones
Benzo[c]chromen-6-ones, structurally related to benzoic acid derivatives, play a significant role in pharmacology due to their core structure in secondary metabolites. Synthetic protocols for these compounds are critical for exploring their pharmacological importance, highlighting the need for efficient synthetic methods (Mazimba, 2016).
Biologically Active Compounds of Plants
Natural carboxylic acids, including benzoic acid, exhibit a range of biological activities. The review of these compounds' effects on antioxidant, antimicrobial, and cytotoxic activities reveals structure-activity relationships, contributing to our understanding of their pharmacological potential (Godlewska-Żyłkiewicz et al., 2020).
Chlorogenic Acid: A Pharmacological Review
Although not directly related, chlorogenic acid's pharmacological review highlights the significance of phenolic acids in scientific research. Chlorogenic acid, like benzoic acid derivatives, has various biological and pharmacological effects, including antioxidant, antibacterial, and cardioprotective activities. This review calls for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).
Future Directions
properties
IUPAC Name |
3-(5-bromo-1,3-dioxoisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO4/c16-9-4-5-11-12(7-9)14(19)17(13(11)18)10-3-1-2-8(6-10)15(20)21/h1-7H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWZXCGPNBIYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid |
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